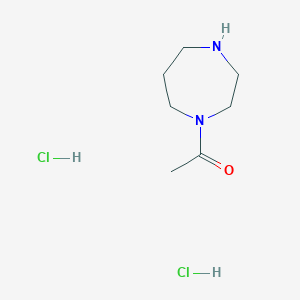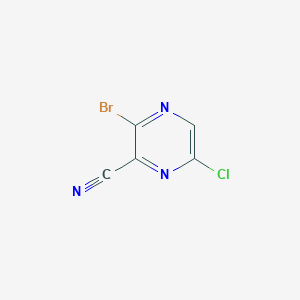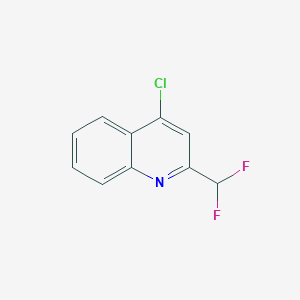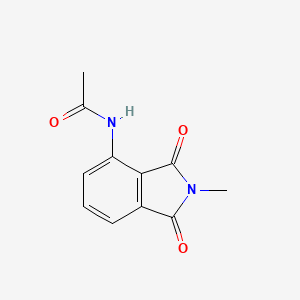
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a fluorine atom attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluoropyridine and difluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
- 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
Comparison: Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is unique due to the presence of both a difluoromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The specific arrangement of these groups also influences the compound’s interactions with other molecules, making it valuable for various research applications.
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-8(14)6-5(12)3(9)2-4(13-6)7(10)11/h2,7H,12H2,1H3 |
InChI Key |
KWEKSDORCRWYRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)










![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)
